4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-thienylmethyl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives like the compound often involves complex reactions. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion and is linked into chains of edge-fused rings by a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (Portilla et al., 2007). Another related compound, N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, was synthesized via a specific reaction pathway, demonstrating the complexity and specificity of such syntheses (Salian et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by various intramolecular interactions. For instance, the molecular structure of a similar pyrazole derivative was optimized using density functional theory (DFT), revealing insights into its geometry, vibrational spectra, and potential energy distribution (Sivakumar et al., 2020).
Chemical Reactions and Properties
Pyrazole compounds participate in diverse chemical reactions, leading to various products. The reactivity is often influenced by the presence of functional groups and the molecular structure. For example, chlorocarbonyl isocyanate reacts with aminopyrazoles and active methylene nitriles, leading to novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives (Elgemeie et al., 2001).
Physical Properties Analysis
The physical properties of pyrazole derivatives can be complex and vary based on the specific structure. For instance, the crystal structure and physical properties of related pyrazole compounds have been studied, providing insights into their solid-state behavior and interactions (Goh et al., 2010).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For example, the synthesis of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrated the compound's potential reactivity and interaction with various elements (Asegbeloyin et al., 2014).
properties
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(thiophen-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-9-12(14)13(18(20)21)16-17(9)6-2-5-11(19)15-8-10-4-3-7-22-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUGKLDOCONZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NCC2=CC=CS2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-[(thiophen-2-YL)methyl]butanamide |
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